4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL
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Overview
Description
4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL is a complex organic compound featuring two oxadiazole rings Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acid derivatives in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole rings.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro-oxadiazole derivatives, while reduction reactions can produce amino-oxadiazole compounds .
Scientific Research Applications
4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features but different functional groups.
1,3,4-Oxadiazole: A regioisomer with distinct chemical properties and applications.
1,2,5-Oxadiazole: Shares the same ring structure but differs in the position of the nitrogen atoms.
Uniqueness
4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL is unique due to its dual oxadiazole rings and specific functional groups. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H2N6O5 |
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Molecular Weight |
214.10 g/mol |
IUPAC Name |
oxido-(4-oxo-1,2,5-oxadiazol-3-yl)-[(4-oxo-1,2,5-oxadiazol-3-yl)imino]azanium |
InChI |
InChI=1S/C4H2N6O5/c11-3-1(6-14-8-3)5-10(13)2-4(12)9-15-7-2/h(H,8,11)(H,9,12) |
InChI Key |
MWTXDEDGDISMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=NON1)N=[N+](C2=NONC2=O)[O-] |
Origin of Product |
United States |
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